Superior Biochemical Potency: TP-030-2 Exhibits a 9-Fold Lower Ki Than Its Closest Analog TP-030-1 and a >15,000-Fold Improvement Over the Negative Control
TP-030-2 demonstrates significantly higher affinity for human RIPK1 compared to its direct analog TP-030-1. [1] The equilibrium dissociation constant (Ki) for TP-030-2 is 0.43 nM, while the Ki for TP-030-1 is 3.9 nM. [2] This represents a 9.1-fold improvement in potency. Furthermore, both compounds are clearly distinguished from the matched negative control, TP-030n, which has a Ki of 6900 nM, demonstrating >16,000-fold selectivity for TP-030-2. [3]
| Evidence Dimension | Binding affinity (Ki) for human RIPK1 |
|---|---|
| Target Compound Data | 0.43 nM |
| Comparator Or Baseline | TP-030-1: Ki = 3.9 nM; TP-030n (Negative Control): Ki = 6900 nM |
| Quantified Difference | 9.1-fold lower Ki than TP-030-1; >16,000-fold lower Ki than TP-030n |
| Conditions | In vitro cell-free kinase assay |
Why This Matters
This data provides procurement justification for selecting TP-030-2 over its analog TP-030-1 for experiments requiring the highest possible on-target biochemical potency, ensuring robust target engagement at lower compound concentrations.
- [1] SGC Frankfurt. Overview for TP-030-2 an inhibitor of RIPK1. https://www.sgc-ffm.uni-frankfurt.de/#!specificprobeoverview/TP-030-2. Accessed 2026. View Source
- [2] SGC Frankfurt. Overview for TP-030-1 an inhibitor of RIPK1. https://www.sgc-ffm.uni-frankfurt.de/#!specificprobeoverview/TP-030-1. Accessed 2026. View Source
- [3] SGC Frankfurt. Overview for TP-030n an inhibitor of RIPK1. https://www.sgc-ffm.uni-frankfurt.de/#!specificprobeoverview/TP-030n. Accessed 2026. View Source
